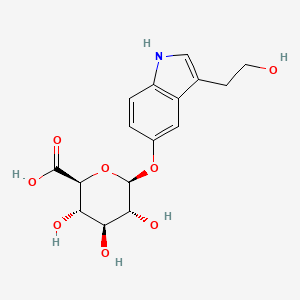

3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid

Übersicht

Beschreibung

3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid, also known as indoxyl-beta-D-glucuronide (IBG), is a naturally occurring compound found in human urine and feces. IBG is a glucuronide conjugate of indoxyl, which is produced by the bacterial degradation of tryptophan in the gut. IBG has gained significant attention in scientific research due to its potential role in the diagnosis and treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Hepatic Protection

Indoles, including indole-3-carbinol (I3C) and its derivatives, demonstrate protective effects against chronic liver injuries, such as viral hepatitis and hepatic steatosis. These compounds modulate transcription factors, relieve oxidative stress, and inhibit DNA synthesis, contributing to the activation, proliferation, and apoptosis of target cells. Additionally, they modulate enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances, showcasing their potential in hepatic protection through anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects (Si-Qi Wang et al., 2016).

Metabolism and Photoactivity of Hydroxy Acids

Hydroxy acids (HAs) like α-hydroxy acids, β-hydroxy acids, and their derivatives are used in cosmetic and therapeutic formulations to achieve beneficial effects on the skin. Their applications range from treating photoaging, acne, and pigmentation disorders to psoriasis. The review also emphasizes the importance of understanding the biological mechanisms of HAs and the contribution of cosmetic vehicles in dermatological studies (A. Kornhauser et al., 2010).

Microbiota-derived Tryptophan Metabolites

Tryptophan metabolites, including indole derivatives produced by gut bacteria, have shown anti-inflammatory and beneficial metabolic effects. These metabolites contribute to the health benefits of the intestinal microbiome by producing beneficial products from dietary amino acids, especially tryptophan, highlighting the importance of diet and the microbiome in metabolic diseases (J. Galligan, 2018).

Chemistry and Biochemistry of Betalains

Betalains, nitrogenous pigments found in plants of the order Caryophyllales, include betacyanins and betaxanthins. They serve as chemosystematic markers and have potential therapeutic applications due to their antioxidant, anti-inflammatory, and anti-tumor properties. The biosynthesis of betalains involves the cleavage of tyrosine to DOPA, leading to the formation of betalamic acid, which condenses with imino compounds or amino acids/derivatives to form various betalains. This pathway highlights the role of betalains in plant physiology and their potential in pharmacological applications (M. Khan & P. Giridhar, 2015).

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(2-hydroxyethyl)-1H-indol-5-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO8/c18-4-3-7-6-17-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16-21H,3-4H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLHLWRXDOXSCF-JHZZJYKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=CN2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857854 | |

| Record name | 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid | |

CAS RN |

27939-38-4 | |

| Record name | 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one](/img/structure/B3121058.png)

![Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate](/img/structure/B3121087.png)